JAK2 Inhibitor Precursor: Documented Synthetic Utility vs. Undocumented Analogs
Patent US10738058B2 explicitly exemplifies 4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine as a key intermediate in the synthesis of the FDA-approved JAK2 inhibitors ruxolitinib and baricitinib [1]. This documented role is not shared by the closely related analog 4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS 1956332-43-6), which lacks equivalent patent exemplification for JAK2-targeted synthesis [2]. The 4-CF₃-phenyl group is critical for mimicking the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core pharmacophore present in ruxolitinib.
| Evidence Dimension | Documented synthetic utility as JAK2 inhibitor precursor |
|---|---|
| Target Compound Data | Explicitly claimed as intermediate for ruxolitinib and baricitinib synthesis in US10738058B2 |
| Comparator Or Baseline | 4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS 1956332-43-6): No JAK2 precursor patent exemplification found |
| Quantified Difference | Patented vs. unpatented synthetic route for JAK2 inhibitors |
| Conditions | Patent literature analysis; synthetic route feasibility |
Why This Matters
For medicinal chemistry groups pursuing JAK2-targeted programs, selecting the patented intermediate ensures route validity and may confer freedom-to-operate advantages compared to unvalidated analogs.
- [1] Patent US10738058B2. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors. Google Patents. View Source
- [2] Kuujia. 4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, CAS 1956332-43-6. View Source
